molecular formula C12H16N4 B1276159 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS No. 3524-27-4

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Cat. No.: B1276159
CAS No.: 3524-27-4
M. Wt: 216.28 g/mol
InChI Key: NURZXYPEYWICFY-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a benzyl group containing a dimethylamino functionality

Scientific Research Applications

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many dimethylamino-containing compounds are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on similar compounds, it could potentially be irritating to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted benzyl derivatives.

Comparison with Similar Compounds

    1-[4-(dimethylamino)phenyl]-1H-pyrazole: Similar structure but lacks the benzyl group.

    1-[4-(dimethylamino)benzyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is unique due to the presence of both the dimethylamino group and the benzyl group on the pyrazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16/h3-8H,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURZXYPEYWICFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407043
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-27-4
Record name 1-[[4-(Dimethylamino)phenyl]methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
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